N-{1-[(2-phenyl-1,3-thiazol-4-yl)methyl]piperidin-3-yl}cyclopropanecarboxamide
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Overview
Description
N-{1-[(2-phenyl-1,3-thiazol-4-yl)methyl]piperidin-3-yl}cyclopropanecarboxamide is a complex organic compound featuring a thiazole ring, a piperidine ring, and a cyclopropane carboxamide group. The thiazole ring, known for its aromaticity and biological activity, is a key component in many pharmaceutical compounds .
Preparation Methods
The synthesis of N-{1-[(2-phenyl-1,3-thiazol-4-yl)methyl]piperidin-3-yl}cyclopropanecarboxamide involves multiple stepsThe reaction conditions typically involve the use of catalysts such as 4-dimethylaminopyridine and trimethylamine . Industrial production methods may involve optimizing these steps for higher yield and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under specific conditions.
Reduction: The compound can be reduced using common reducing agents.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the reactive positions of the thiazole ring
Scientific Research Applications
N-{1-[(2-phenyl-1,3-thiazol-4-yl)methyl]piperidin-3-yl}cyclopropanecarboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-{1-[(2-phenyl-1,3-thiazol-4-yl)methyl]piperidin-3-yl}cyclopropanecarboxamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to the activation or inhibition of biochemical pathways, resulting in various physiological effects .
Comparison with Similar Compounds
Similar compounds include other thiazole derivatives such as sulfathiazole and ritonavir. Compared to these compounds, N-{1-[(2-phenyl-1,3-thiazol-4-yl)methyl]piperidin-3-yl}cyclopropanecarboxamide may exhibit unique biological activities due to the presence of the piperidine and cyclopropane carboxamide groups .
Properties
Molecular Formula |
C19H23N3OS |
---|---|
Molecular Weight |
341.5 g/mol |
IUPAC Name |
N-[1-[(2-phenyl-1,3-thiazol-4-yl)methyl]piperidin-3-yl]cyclopropanecarboxamide |
InChI |
InChI=1S/C19H23N3OS/c23-18(14-8-9-14)20-16-7-4-10-22(11-16)12-17-13-24-19(21-17)15-5-2-1-3-6-15/h1-3,5-6,13-14,16H,4,7-12H2,(H,20,23) |
InChI Key |
XLZKJACMTOTXDH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)CC2=CSC(=N2)C3=CC=CC=C3)NC(=O)C4CC4 |
Origin of Product |
United States |
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